Boc-L-Propargylglycine
CAS No.: 63039-48-5
Cat. No.: VC21541350
Molecular Formula: C22H38N2O4
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63039-48-5 |
---|---|
Molecular Formula | C22H38N2O4 |
Molecular Weight | 213.23 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid |
Standard InChI | InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
Standard InChI Key | RUFMNUDFZKNXCE-HMZWWLAASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES | CC(C)(C)OC(=O)NC(CC#C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Chemical Identity and Structure
Boc-L-Propargylglycine, formally known as (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid, is characterized by its unique molecular structure combining an amino acid backbone with a propargyl side chain and Boc protection group.
Basic Chemical Information
Parameter | Value |
---|---|
CAS Registry Number | 63039-48-5 |
Molecular Formula | C10H15NO4 |
Molecular Weight | 213.23 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid |
InChI Key | AMKHAJIFPHJYMH-ZETCQYMHSA-N |
MDL Number | MFCD01320855 |
The compound features a terminal alkyne group (propargyl) attached to the alpha carbon of glycine, with the amino group protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement provides unique reactivity and application potential in various chemical and biological systems .
Structural Characteristics
Boc-L-Propargylglycine possesses stereochemistry at the alpha carbon, specifically the S configuration, indicating its L-form. The compound contains:
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A carboxylic acid group
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A Boc-protected amino group
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A propargyl side chain with a terminal alkyne
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A chiral center at the alpha carbon
This structural arrangement creates a versatile building block for peptide synthesis and bioconjugation reactions, particularly those involving click chemistry applications .
Physical and Chemical Properties
Boc-L-Propargylglycine exhibits distinctive physical and chemical properties that influence its handling, storage, and application in research and pharmaceutical development.
Physical State and Appearance
Property | Description |
---|---|
Physical Form | Crystalline Powder |
Color | Off-white to light yellow |
Optical Activity | [α]/D 26.0±2.0°, c = 1 in methanol |
Thermodynamic Properties
Property | Value | Source |
---|---|---|
Melting Point | 85.5°C | Experimental |
Boiling Point | 353.22°C | Estimated |
Density | 1.2177 g/cm³ | Estimated |
Refractive Index | 1.4368 | Estimated |
Solubility and Chemical Properties
Boc-L-Propargylglycine is soluble in water, making it suitable for various aqueous reaction systems. The compound also demonstrates:
-
Acid-base properties with a predicted pKa of 3.53±0.10, indicating its ability to function as a weak acid
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Hydrogen bond donor count of 2 and hydrogen bond acceptor count of 4, influencing its intermolecular interactions
-
Rotatable bond count of 5, providing conformational flexibility
These properties collectively determine the compound's behavior in solution, its reactivity in chemical transformations, and its potential interactions with biological targets.
Nomenclature and Alternative Designations
Boc-L-Propargylglycine is known by several synonyms and alternative designations in scientific literature and commercial catalogs.
Common Synonyms
-
Boc-Pra-OH
-
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid
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Boc-propargyl-Gly-OH
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N-Boc-L-propargylglycine
-
(S)-2-(Boc-amino)-4-pentynoic Acid
-
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Systematic Nomenclature
The systematic IUPAC name for this compound is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid, which specifically describes its structural components and stereochemistry .
In peptide chemistry notation, the compound is frequently abbreviated as Boc-Pra-OH, where "Pra" represents propargylglycine, and "Boc" indicates the tert-butoxycarbonyl protecting group .
Applications in Research and Industry
Boc-L-Propargylglycine serves various functions in scientific research and pharmaceutical development due to its unique structural features.
Pharmaceutical Applications
This compound is primarily utilized as a pharmaceutical intermediate in drug development processes. The protected amino acid serves as a building block for the synthesis of:
Bioconjugation Chemistry
The terminal alkyne group in Boc-L-Propargylglycine makes it particularly valuable for bioconjugation reactions, especially copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry. This application enables:
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Selective protein labeling
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Peptide modification
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Creating bioorthogonal handles in biomolecules
Peptide Synthesis
As a non-canonical amino acid derivative, Boc-L-Propargylglycine expands the chemical space available for peptide design and synthesis. Its incorporation into peptides provides:
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Sites for post-synthetic modification
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Altered conformational properties
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Novel biological activities
Storage Condition | Requirement |
---|---|
Recommended Temperature | -20°C |
Container | Tightly closed |
Atmosphere | Inert, protected from moisture |
Incompatibilities | Oxidizing agents |
Boc-L-Propargylglycine is generally stable under recommended storage conditions, but its terminal alkyne and Boc protecting group can be sensitive to certain chemical environments .
Chemical Reactivity
The compound exhibits several types of chemical reactivity:
-
Carboxylic acid group: Can form esters, amides, and other derivatives
-
Terminal alkyne: Participates in click chemistry, Sonogashira coupling, and other metal-catalyzed reactions
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Boc protecting group: Susceptible to acid-catalyzed deprotection (typically using TFA)
-
Chiral center: Subject to potential racemization under harsh conditions
This reactivity profile makes Boc-L-Propargylglycine a versatile synthetic building block, but also necessitates careful handling to maintain stereochemical integrity and functional group compatibility.
Spectroscopic Properties
The spectroscopic characterization of Boc-L-Propargylglycine provides valuable information for structural confirmation and purity assessment.
Mass Spectrometry
Parameter | Value |
---|---|
Exact Mass | 213.10010796 Da |
Molecular Ion | [M+H]⁺ = 214.1074 m/z |
Common Fragments | 170.0818 (loss of CO₂), 114.0555 (loss of Boc), 57.0704 (t-butyl) |
The exact mass and fragmentation pattern serve as important identifiers for analytical confirmation of the compound's identity .
Comparison with Related Compounds
Boc-L-Propargylglycine belongs to a family of modified amino acids that share structural similarities while exhibiting distinct properties.
Structural Analogs
Compound | Key Distinction | Relationship to Boc-L-Propargylglycine |
---|---|---|
Boc-L-homopropargylglycine | Contains an additional methylene group | Homolog with extended side chain |
Boc-L-bishomopropargylglycine | Contains two additional methylene groups | Higher homolog with further extended side chain |
Boc-L-allylglycine | Contains an allyl instead of propargyl group | Similar structure but with alkene instead of alkyne functionality |
L-Propargylglycine (unprotected) | Lacks Boc protecting group | Parent amino acid without N-protection |
These structural relationships illustrate the position of Boc-L-Propargylglycine within a broader family of non-canonical amino acids, each offering distinct chemical and biological properties.
Future Research Directions
The unique structural features of Boc-L-Propargylglycine continue to inspire new applications and research directions.
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